molecular formula C10H11N3 B1306543 4-(2-Methylimidazol-1-yl)phenylamine CAS No. 74852-81-6

4-(2-Methylimidazol-1-yl)phenylamine

Cat. No. B1306543
Key on ui cas rn: 74852-81-6
M. Wt: 173.21 g/mol
InChI Key: IEZCMVRWKNEHJB-UHFFFAOYSA-N
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Patent
US04533669

Procedure details

13.5 g of 2-methyl-1-(4-nitrophenyl)imidazole was hydrogenated in the presence of 10% Pd/c in 160 ml of ethanol at 30° to 40° C. at an initial pressure of 40 kg/cm2. After 3 hours, the reduction mixture was filtered and the solvent was removed from the filtrate under reduced pressure. The residue was recrystallized from a mixed solvent of benzene and n-hexane to obtain 9.8 g of the intended compound having a melting point of 112° to 113° C. Elementary analysis values as C10H11N3 were as follows.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1>C(O)C.[Pd]>[NH2:13][C:10]1[CH:9]=[CH:8][C:7]([N:3]2[CH:4]=[CH:5][N:6]=[C:2]2[CH3:1])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
CC=1N(C=CN1)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reduction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixed solvent of benzene and n-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1C(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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